4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S3/c20-15-5-8-17(9-6-15)28(23,24)21-16-7-10-18-14(13-16)3-1-11-22(18)29(25,26)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVILNYVAUWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound's structure features a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group and a fluorobenzene moiety. The sulfonamide functional group is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a series of thiophene derivatives with sulfonamide groups were evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with IC50 values in the low micromolar range demonstrated potent activity against human breast cancer cell lines (MCF7) compared to doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 9.70 |
| Compound B | MCF7 | 10.25 |
| This compound | TBD | TBD |
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives are well-documented. In one study, various thiadiazole compounds exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans . While specific data on the target compound is limited, its structural similarity to active sulfonamides suggests potential effectiveness against bacterial pathogens.
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Candida albicans | 12 |
| This compound | TBD | TBD |
The mechanism by which sulfonamides exert their biological effects often involves inhibition of key enzymes or pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate biosynthesis . The presence of the thiophene moiety may enhance binding affinity to target sites due to π-stacking interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. Variations in the sulfonamide group and modifications on the quinoline scaffold can significantly influence potency and selectivity. Research has shown that replacing certain substituents can enhance anticancer activity while maintaining low toxicity profiles .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution on Benzene Ring | Increased lipophilicity and potential bioavailability |
| Thiophene Group Presence | Enhanced interaction with biological targets |
| Variation in Sulfonamide Chain Length | Altered pharmacokinetics and toxicity |
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds. For instance, a study demonstrated that a series of sulfonamide derivatives exhibited selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells . This selectivity is critical for developing effective cancer therapies.
Scientific Research Applications
Chemical Formula
The chemical formula for this compound is .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and quinoline have shown promising antibacterial and antifungal activities. The incorporation of the thiophene-2-sulfonyl group may similarly enhance the antimicrobial efficacy of the target compound by improving its interaction with microbial enzymes or membranes .
Anticancer Potential
Compounds that incorporate sulfonamide groups have been investigated for their anticancer properties. Research suggests that sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. The specific structure of 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide could provide a scaffold for developing new anticancer agents .
Enzyme Inhibition
The compound may act as an inhibitor for various metalloenzymes. Fragment-based lead design (FBLD) studies have identified similar compounds as effective inhibitors against matrix metalloproteinases (MMPs) and lipoxygenases (5-LO), which are involved in inflammatory processes and cancer progression .
Synthetic Routes
The synthesis of this compound can involve several steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : Introduction of the thiophene-2-sulfonyl group via electrophilic substitution or coupling reactions.
- Fluorination : The introduction of fluorine can be performed using fluorinating agents to achieve the desired substitution pattern.
Yield and Purity
The purity of synthesized compounds is crucial for biological testing. Typically, high-performance liquid chromatography (HPLC) is employed to confirm the purity levels above 95% for subsequent biological evaluations .
Antimicrobial Activity Case Study
A study investigating various sulfonamide derivatives found that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against strains like Staphylococcus aureus and Escherichia coli. This suggests that this compound could possess comparable or enhanced antimicrobial activity .
Anticancer Activity Insights
Research into sulfonamide-based compounds has revealed their potential as anticancer agents through inhibition of tumor-associated enzymes. Compounds structurally related to our target have shown promise in preclinical models, indicating a need for further investigation into this compound's efficacy against various cancer cell lines .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide and thiophene moieties are susceptible to oxidation under specific conditions.
| Reaction | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Sulfur oxidation | KMnO₄, acidic conditions | Sulfoxide or sulfone derivatives | Controlled oxidation selectively targets the sulfonamide sulfur, forming sulfoxides. Prolonged exposure yields sulfones. |
| Thiophene ring oxidation | H₂O₂, acetic acid | Thiophene S,S-dioxide derivatives | The thiophene sulfonyl group undergoes further oxidation to form S,S-dioxide, enhancing electrophilicity. |
Reduction Reactions
The tetrahydroquinoline and sulfonamide groups participate in reduction processes.
| Reaction | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Sulfonamide reduction | LiAlH₄, anhydrous THF | Amine derivatives | The sulfonamide group is reduced to a secondary amine, altering biological activity. |
| Tetrahydroquinoline reduction | H₂, Pd/C | Fully saturated quinoline derivatives | Catalytic hydrogenation saturates the tetrahydroquinoline ring, increasing conformational flexibility. |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites on the aromatic rings.
Hydrolysis Reactions
The sulfonamide linkage and ester-like groups undergo hydrolysis.
| Reaction | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Sulfonamide hydrolysis | Conc. HCl, reflux | Sulfonic acid and amine fragments | Acidic hydrolysis cleaves the sulfonamide bond, yielding a sulfonic acid and a tetrahydroquinoline amine. |
| Thiophene sulfonyl hydrolysis | H₂O, heat | Thiophene sulfonic acid | Hydrolytic cleavage of the sulfonyl group under aqueous conditions generates sulfonic acid derivatives. |
Cross-Coupling Reactions
The tetrahydroquinoline and thiophene moieties enable transition-metal-catalyzed couplings.
Mechanistic Insights
-
Sulfonamide Reactivity : The sulfonamide group acts as both an electron-withdrawing and directing group, facilitating nucleophilic substitution at the fluorinated benzene ring .
-
Thiophene Sulfonyl Stability : The thiophene sulfonyl group resists reduction but undergoes electrophilic substitution, making it a versatile handle for late-stage functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide ()
- Structural difference: Thiophene-2-carbonyl (C=O) vs. thiophene-2-sulfonyl (SO₂) at position 1; tetrahydroquinoline substitution at position 7 vs. 6.
Physicochemical properties :
Property Thiophene-carbonyl analog () Target compound (inferred) Molecular weight 416.49 ~430 (estimated) logP 4.31 Higher (SO₂ group) Hydrogen-bond acceptors 6 7 (additional SO₂ oxygen)
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide ()
- Structural difference : Chlorine substituent on the benzene ring vs. fluorine in the target compound.
Key data :
Property Chloro-sulfonamide () Target compound (inferred) Molecular weight 481.0 ~430 Molecular formula C₂₁H₁₈ClFN₂O₄S₂ C₂₀H₁₈F₂N₂O₄S₂ (estimated) - Impact : The chloro substituent increases molecular weight and lipophilicity (logP ~5.0 estimated) but may reduce metabolic stability due to higher halogenated bulk .
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide ()
- Structural difference : Benzoyl (C=O) vs. thiophene sulfonyl at position 1.
Key data :
Property Benzoyl analog () Target compound (inferred) Molecular weight 410.5 ~430 Polar surface area ~90 Ų (estimated) ~100 Ų (SO₂ group)
Tautomerism and Stability
- Unlike triazole-thione derivatives in , the target compound lacks tautomeric forms due to its rigid sulfonamide linkages.
Enzyme Inhibition
- NOS inhibition: Analogous tetrahydroquinoline sulfonamides () show activity against nitric oxide synthase (NOS). The target compound’s sulfonyl groups may enhance binding to the NOS active site, similar to compound 70 (IC₅₀ ~0.1 µM for iNOS) .
- Selectivity: Fluorine at position 4 could improve selectivity for iNOS over eNOS/nNOS, as seen in fluorinated analogs ().
ADME Properties
Preparation Methods
Synthesis of 1-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroquinoline
The intermediate is synthesized via sulfonylation of tetrahydroquinoline using thiophene-2-sulfonyl chloride under basic conditions. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl generated during the reaction:
Reaction Scheme:
Procedure:
-
Tetrahydroquinoline (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
-
Thiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by TEA (1.5 equiv).
-
The mixture is stirred at room temperature for 4 hours, then washed with water and brine.
-
The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (eluent: petroleum ether/DCM = 1:2).
Functionalization with 4-Fluorobenzenesulfonamide
The intermediate is subsequently reacted with 4-fluorobenzenesulfonyl chloride to introduce the second sulfonamide group. This step requires careful control of stoichiometry and reaction conditions to avoid over-sulfonation.
Reaction Scheme:
Procedure:
-
The intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF).
-
4-Fluorobenzenesulfonyl chloride (1.2 equiv) and pyridine (2.0 equiv) are added sequentially.
-
The reaction is stirred at room temperature for 12 hours, then quenched with ice water.
-
The product is extracted with ethyl acetate, dried, and purified via column chromatography (eluent: DCM/methanol = 20:1).
Yield: ~65% (estimated from analogous sulfonamide formations).
Optimization and Mechanistic Insights
Role of Base in Sulfonylation
The use of pyridine or TEA is critical for scavenging HCl, preventing side reactions such as sulfonic acid formation. Pyridine also acts as a catalyst in nucleophilic acyl substitution.
Solvent Effects
Chromatographic Purification
Silica gel chromatography is employed in both steps to isolate products. Solvent polarity adjustments (e.g., DCM/methanol gradients) resolve sulfonamide derivatives effectively.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 25°C | Maximizes rate |
| Equiv. of Sulfonyl Chloride | 1.2 | Minimizes side products |
| Purification Solvent | DCM:MeOH (20:1) | >95% purity |
Challenges and Troubleshooting
Common Side Reactions
Q & A
Q. What synthetic routes are commonly employed to synthesize 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?
- Methodological Answer: The compound is typically synthesized via multi-step reactions involving sulfonylation and cyclization. For example, sulfonamide derivatives are often prepared by reacting tetrahydroquinoline intermediates with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) under basic conditions. Intramolecular cyclization may follow to stabilize the tetrahydroquinoline scaffold. Key steps include optimizing reaction temperatures (e.g., 0–6°C for sulfonyl chloride stability) and using catalysts like triethylamine . Characterization via -NMR, -NMR, and HRMS is critical for confirming structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (, ) is indispensable for confirming proton and carbon environments, particularly distinguishing sulfonamide and fluorophenyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, while IR spectroscopy identifies functional groups like sulfonyl (S=O) and aromatic C-F stretches. X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Q. How is the pharmacological activity of this compound screened in preliminary studies?
- Methodological Answer: Initial pharmacological evaluation involves in vitro assays targeting antibacterial, anti-inflammatory, or antifungal activity. For example:
- Antibacterial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains.
- Anti-inflammatory: Inhibition of COX-1/COX-2 enzymes or cytokine suppression in macrophage models.
- Antifungal: Growth inhibition assays on Candida species.
Positive controls (e.g., ciprofloxacin for antibacterial tests) and dose-response curves are mandatory for validation .
Q. What are the key solubility and stability considerations for this sulfonamide derivative?
- Methodological Answer: Solubility is assessed in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Stability studies under varying pH (e.g., 4–10) and temperatures (e.g., 25°C vs. 4°C) are conducted via HPLC to detect degradation products. Sulfonamide hydrolysis under acidic/basic conditions requires careful monitoring .
Q. How are intermediates purified during synthesis?
- Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates. Recrystallization from ethanol or acetone improves purity, with melting point analysis (e.g., 150°C for related derivatives) confirming crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer: Design of Experiments (DoE) methodologies, such as response surface modeling, identify optimal parameters (e.g., molar ratios, temperature, solvent polarity). Flow chemistry systems (e.g., continuous-flow reactors) enhance reproducibility and scalability by minimizing exothermic side reactions . Real-time monitoring via FTIR or Raman spectroscopy aids in process control .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer: Pharmacokinetic studies (e.g., bioavailability, metabolic stability via liver microsomes) explain poor in vivo efficacy. Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF) or PEGylation, enhance solubility and reduce plasma protein binding. Comparative metabolomics identifies active metabolites contributing to efficacy .
Q. How does X-ray crystallography inform structure-activity relationships (SAR)?
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses against targets like cyclooxygenase or bacterial topoisomerases. Density Functional Theory (DFT) calculates electrostatic potential surfaces to optimize sulfonamide charge distribution. Molecular Dynamics (MD) simulations assess binding stability under physiological conditions .
Q. How is toxicity profiled in preclinical development?
- Methodological Answer:
Acute toxicity is evaluated via rodent models (LD determination). Genotoxicity assays (Ames test, micronucleus assay) screen for mutagenic potential. Hepatotoxicity is assessed through ALT/AST enzyme levels and histopathology. In silico tools (e.g., ProTox-II) predict off-target interactions with ion channels or cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
